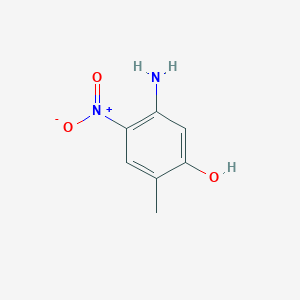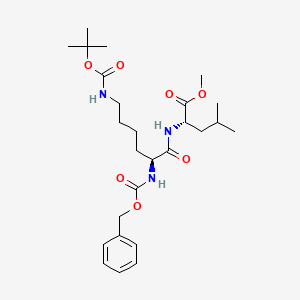
5-Aminoquinolin-2-ol hydrochloride
Vue d'ensemble
Description
5-Aminoquinolin-2-ol hydrochloride is a chemical compound that belongs to the class of aminoquinolines. It is a widely used chemical in scientific research and has various applications in the field of medicine, pharmacology, and biochemistry.
Applications De Recherche Scientifique
5-Aminoquinolin-2-ol hydrochloride has various applications in scientific research. It is commonly used as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It is also used as a ligand for coordinating with metal ions in the synthesis of metal complexes. Additionally, it has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 5-Aminoquinolin-2-ol hydrochloride is not fully understood. However, it is believed to work by binding to metal ions and forming complexes that can interact with cellular components. This interaction can lead to changes in cellular processes such as gene expression, signaling pathways, and enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce inflammation. It has also been studied for its potential neuroprotective effects and has been found to protect against oxidative stress and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-Aminoquinolin-2-ol hydrochloride is its ability to selectively bind to metal ions, making it a useful tool for detecting and studying metal ion-dependent processes. It is also relatively easy to synthesize and has a high yield. However, one limitation is its potential toxicity, which can vary depending on the concentration used and the duration of exposure.
Orientations Futures
5-Aminoquinolin-2-ol hydrochloride has many potential future directions in scientific research. One area of interest is its anti-cancer properties, which could be further studied to develop new cancer treatments. Additionally, its neuroprotective effects could be explored for potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research could also investigate its potential as a therapeutic agent for other diseases such as inflammation and angiogenesis-related disorders.
Conclusion:
In conclusion, this compound is a versatile chemical compound with various applications in scientific research. Its ability to selectively bind to metal ions makes it a useful tool for detecting and studying metal ion-dependent processes. Its potential anti-cancer and neuroprotective properties make it an interesting candidate for further research in these areas. However, its potential toxicity should be carefully considered when using it in lab experiments.
Propriétés
IUPAC Name |
5-amino-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-7-2-1-3-8-6(7)4-5-9(12)11-8;/h1-5H,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRWVVBYHGCODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=O)NC2=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Cyano-4-(furan-2-yl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B3263268.png)

![(3aS,6aS)-tert-Butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B3263287.png)







![7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B3263346.png)
